4-Chloro-2-iodo-1-nitrobenzene (CAS 160938-18-1) is a highly functionalized tri-substituted aromatic scaffold essential for advanced pharmaceutical and agrochemical synthesis. Featuring three distinct functional handles—an iodine atom, a chlorine atom, and a nitro group—this compound is engineered for precise, stepwise functionalization. Its primary procurement value lies in its orthogonal reactivity, allowing chemists to perform chemoselective cross-coupling reactions at the highly reactive C-I bond under mild conditions while preserving the more stable C-Cl bond for subsequent downstream transformations [1]. This built-in selectivity eliminates the need for costly and time-consuming protection-deprotection steps, making it a highly efficient precursor for complex heterocycles, active pharmaceutical ingredients (APIs), and advanced materials.
Attempting to substitute 4-chloro-2-iodo-1-nitrobenzene with cheaper, symmetrical alternatives like 2,4-dichloro-1-nitrobenzene severely compromises synthetic efficiency. While the dichloro-analog is less expensive, the identical halogen handles make selective mono-coupling statistically poor, leading to complex mixtures of unreacted starting material, mono-coupled, and bis-coupled products that demand rigorous chromatographic purification [1]. Similarly, substituting with 4-bromo-2-iodo-1-nitrobenzene narrows the chemoselectivity window; the closer bond dissociation energies of C-I and C-Br increase the risk of over-coupling during palladium-catalyzed reactions. Procuring the exact 4-chloro-2-iodo-1-nitrobenzene scaffold ensures a robust thermodynamic margin for chemoselectivity, maximizing first-step yields and preserving the chloro-substituent for orthogonal late-stage functionalization.
In sequential functionalization workflows, the primary advantage of 4-chloro-2-iodo-1-nitrobenzene is its ability to undergo selective coupling at the iodine position without compromising the chlorine handle. Patent literature demonstrates that Sonogashira coupling with terminal alkynes (such as methyl 4-pentynoate) using Pd(PPh3)4 and CuI at room temperature selectively yields the mono-alkynylated product at 75% yield, leaving the C-Cl bond entirely unreacted [1]. In contrast, attempting a similar mono-coupling on 2,4-dichloro-1-nitrobenzene requires elevated temperatures and typically results in poor selectivity and high levels of bis-coupled byproducts. This strict chemoselectivity at room temperature significantly reduces process impurities and lowers the overall cost of purification.
| Evidence Dimension | Mono-coupling yield and chemoselectivity at room temperature |
| Target Compound Data | 75% isolated yield of strictly mono-coupled product (C-I substitution only) |
| Comparator Or Baseline | 2,4-Dichloro-1-nitrobenzene (requires >80°C, yields mixed mono/bis products) |
| Quantified Difference | Near 100% chemoselectivity for C-I over C-Cl at RT, eliminating bis-coupled waste |
| Conditions | Pd(PPh3)4, CuI, triethylamine, DMF, room temperature, 24 hours |
High chemoselectivity at ambient temperatures prevents over-reaction, reducing raw material waste and simplifying downstream purification for industrial scale-up.
The procurement of 4-chloro-2-iodo-1-nitrobenzene is highly advantageous for complex multi-step syntheses due to the robust stability of the C-Cl bond during initial cross-coupling. For instance, Suzuki coupling with bulky aryl boronic acids (e.g., [1,1':3',1''-terphenyl]-5'-ylboronic acid) selectively targets the iodine position, delivering the mono-arylated product in 78% yield even under extended reflux conditions (110°C for 12 hours) [1]. If a bromo-analog were used, such elevated temperatures would risk competitive activation of the C-Br bond, degrading the chemoselectivity. The ~31 kcal/mol bond dissociation energy differential between C-Cl and C-I ensures the chlorine handle is preserved for subsequent orthogonal reactions.
| Evidence Dimension | Halogen retention during high-temperature coupling |
| Target Compound Data | 78% yield of mono-coupled product with complete C-Cl retention at 110°C |
| Comparator Or Baseline | 4-Bromo-2-iodo-1-nitrobenzene (prone to competitive oxidative addition at >80°C) |
| Quantified Difference | Complete preservation of the secondary halogen handle under forcing thermal conditions |
| Conditions | Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, 110°C, 12h |
A wider thermodynamic gap allows for more aggressive reaction conditions during the first coupling step without risking the loss of the secondary halogen handle.
Beyond cross-coupling, 4-chloro-2-iodo-1-nitrobenzene serves as an optimal precursor for the synthesis of complex sulfur-nitrogen heterocycles and functionalized anilines. Research demonstrates its high efficiency in selective thiolation protocols; the C-I bond can be selectively thiolated to yield ortho-thio-nitrobenzenes, which are subsequently reduced and cyclized into advanced sulfoximine derivatives [1]. Furthermore, the nitro group can be cleanly reduced to an amine without dehalogenation, providing a versatile intermediate where the chlorine atom remains available for further elaboration. This multi-site versatility makes it vastly superior to mono-halogenated nitrobenzenes, which would require additional, low-yielding halogenation steps to achieve the same substitution pattern.
| Evidence Dimension | Downstream functionalization capacity and step economy |
| Target Compound Data | Supports selective thiolation and nitro reduction without dehalogenation |
| Comparator Or Baseline | Mono-halogenated nitrobenzenes (e.g., 1-iodo-2-nitrobenzene) |
| Quantified Difference | Eliminates the need for subsequent electrophilic chlorination steps |
| Conditions | Thiolation followed by nitro reduction workflows |
Procuring a pre-functionalized, tri-substituted scaffold reduces the total number of synthetic steps, directly lowering manufacturing costs and time-to-market.
Ideal for multi-step pharmaceutical syntheses requiring the sequential introduction of different aryl or alkynyl groups. The orthogonal reactivity of the C-I and C-Cl bonds allows for a one-pot or stepwise Suzuki/Sonogashira sequence without intermediate protection steps, streamlining the production of complex active pharmaceutical ingredients [1].
Highly suitable as a building block for organic light-emitting diode (OLED) materials, where bulky polyaromatic systems (like terphenyls) must be precisely assembled around a central benzene core using selective Suzuki-Miyaura couplings at elevated temperatures [2].
Valuable in agrochemical research for synthesizing complex sulfur-nitrogen heterocycles, such as allicin analogues and sulfoximines. The specific 1,2,4-substitution pattern allows for selective thiolation and subsequent cyclization, dictating the final biological activity of the synthesized agents [3].
Irritant